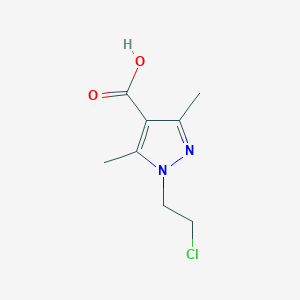
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Recognition and Intermolecular Hydrogen Bonding
The study of acid−amide intermolecular hydrogen bonding involves compounds that act as self-complements in molecular recognition, forming intermolecularly hydrogen-bonded dimers. These dimers exhibit hydrogen bonding between the amide and carboxylic acid groups, with their formation confirmed in different states including crystals, solutions, and the gas phase. This research underlines the significance of such compounds in understanding molecular recognition processes (P. Wash et al., 1997).
Electrochemiluminescence in Metal Organic Frameworks (MOFs)
The compound's derivatives have been used in synthesizing transition metal complexes, leading to highly intense electrochemiluminescence (ECL) in solutions. These complexes form supramolecular structures through hydrogen-bonding interactions and/or π···π stacking, showcasing potential applications in sensing and light-emitting devices (C. Feng et al., 2016).
Hydrogen Bonding and Proton Transfer
Infrared and ab initio studies of hydrogen bonding and proton transfer in complexes formed by pyrazoles, including those similar to the queried compound, highlight the equilibrium between monomers, dimers, and trimers in different phases. This research provides insights into the geometrical and spectral characteristics of these complexes, contributing to a deeper understanding of hydrogen bonding dynamics (J. P. Castaneda et al., 2003).
Synthesis and Applications in Hybridizing Agents
The synthesis and subsequent chemistry of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters, and their derivatives have been explored for their applications as chemical hybridizing agents in agriculture. This underscores the compound's role in developing agrochemicals that can modulate plant growth and development (J. R. Beck et al., 1988).
Properties
IUPAC Name |
1-(2-chloroethyl)-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-5-7(8(12)13)6(2)11(10-5)4-3-9/h3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGFXRKWRWNSIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


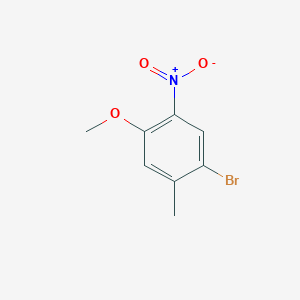
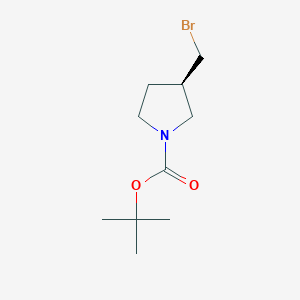
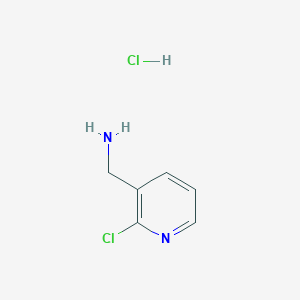

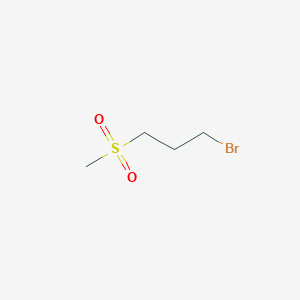
![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1524404.png)
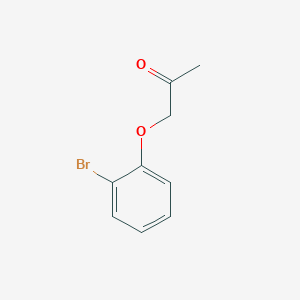
![3-[Benzyl(methyl)amino]benzoic acid](/img/structure/B1524409.png)
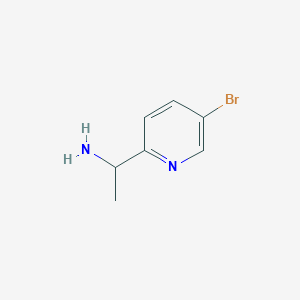

![3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B1524413.png)



